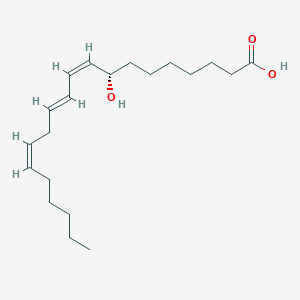
8(S)-HETrE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8(S)-Hydroxy-5,6-epoxyeicosatrienoic acid, commonly known as 8(S)-HETrE, is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which includes various signaling molecules involved in inflammatory and immune responses. This compound is specifically known for its role in modulating vascular tone and platelet aggregation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8(S)-HETrE typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by cytochrome P450 enzymes, which introduce an epoxide group at the 5,6-position and a hydroxyl group at the 8-position. The reaction conditions often include the use of specific cofactors and optimal pH and temperature to ensure high yield and specificity.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. advancements in biotechnological methods, such as the use of engineered microorganisms, have shown potential for scalable production. These methods involve the genetic modification of microorganisms to express the necessary enzymes for the biosynthesis of this compound from arachidonic acid.
化学反应分析
Types of Reactions: 8(S)-HETrE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can modify the epoxide or hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions include various hydroxylated and epoxidized derivatives of eicosanoids, each with distinct biological activities.
科学研究应用
8(S)-HETrE has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of lipid oxidation and epoxidation.
Biology: Investigated for its role in cell signaling pathways, particularly those involved in inflammation and immune responses.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, due to its ability to modulate vascular tone and platelet function.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals targeting inflammatory and immune-related conditions.
作用机制
The mechanism of action of 8(S)-HETrE involves its interaction with specific receptors and enzymes in the body. It primarily targets the peroxisome proliferator-activated receptors (PPARs) and other eicosanoid receptors, modulating their activity. This interaction leads to changes in gene expression and cellular responses, influencing processes such as inflammation, immune response, and vascular function.
相似化合物的比较
8®-Hydroxy-5,6-epoxyeicosatrienoic acid: An enantiomer of 8(S)-HETrE with similar but distinct biological activities.
5,6-Epoxyeicosatrienoic acid: A precursor in the biosynthesis of various eicosanoids.
12(S)-Hydroxy-5,6-epoxyeicosatrienoic acid: Another hydroxylated and epoxidized eicosanoid with different biological effects.
Uniqueness: this compound is unique due to its specific stereochemistry and the resulting biological activities. Its ability to modulate vascular tone and platelet aggregation distinguishes it from other eicosanoids, making it a valuable compound for research in cardiovascular and inflammatory diseases.
属性
分子式 |
C20H34O3 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC 名称 |
(8S,9Z,11E,14Z)-8-hydroxyicosa-9,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9+,16-13-/t19-/m1/s1 |
InChI 键 |
SKIQVURLERJJCK-GMPUQMIZSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C/C=C\[C@H](CCCCCCC(=O)O)O |
规范 SMILES |
CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5E,8E,11E,14E,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B10767620.png)
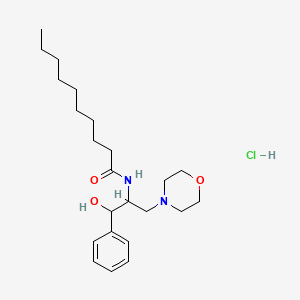
![(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate](/img/structure/B10767639.png)
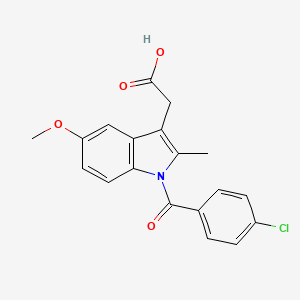
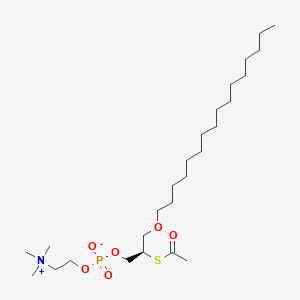
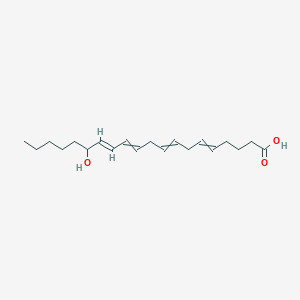
![[2-(11-Carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10767659.png)
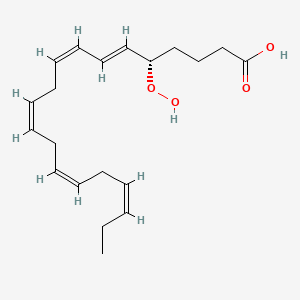

![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)


